5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide
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Overview
Description
Imidazole derivatives are a significant class of organic medicinal compounds. They are the constituent of several natural compounds like histamine, biotin, alkaloids, and nucleic acid . They have been developed for different therapeutic actions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a molecular formula of C6H11N3O .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly. For example, 2-(5-Amino-2-methyl-1H-imidazol-1-yl)ethanol has a density of 1.3±0.1 g/cm3, a boiling point of 398.4±22.0 °C at 760 mmHg, and a molar refractivity of 37.2±0.5 cm3 .Mechanism of Action
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide acts as an inhibitor of both AChE and PLA2 by binding to the active site of the enzymes and preventing their activity. The exact mechanism of action of this compound is not fully understood, but it is believed that the compound binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
The inhibition of AChE by this compound has been shown to have beneficial effects on memory and cognition in animal models of Alzheimer’s disease. The inhibition of PLA2 by this compound has been shown to reduce inflammation and pain in animal models of asthma and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The use of 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide in lab experiments has several advantages, including its low cost and ease of synthesis. Furthermore, the compound has been shown to be stable in a variety of conditions, making it suitable for use in a wide range of lab studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has been shown to have a limited solubility in water, making it difficult to use in some experiments.
Future Directions
In the future, 5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide may be used to develop new treatments for Alzheimer’s disease, asthma, and rheumatoid arthritis. Additionally, the compound may be used in further research to better understand the mechanisms of action of AChE and PLA2 inhibitors. Furthermore, this compound may be used to develop new inhibitors of other enzymes, as well as to study the effects of enzyme inhibition on other diseases. Finally, this compound may be used to develop new drugs for the treatment of various diseases.
Synthesis Methods
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide is synthesized using a two-step procedure. The first step involves the reaction of the imidazole with isopropylbenzamide in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired compound and a side product, which is then separated out by column chromatography. The second step involves the reaction of the desired compound with a reducing agent, such as sodium borohydride, to reduce the imidazole ring and form the desired this compound.
Scientific Research Applications
5-amino-2-(1H-imidazol-1-yl)-N-isopropylbenzamide has been used in a wide range of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been shown to be beneficial in the treatment of Alzheimer’s disease and other cognitive disorders. This compound has also been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids. Inhibition of PLA2 has been shown to be beneficial in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis.
properties
IUPAC Name |
5-amino-2-imidazol-1-yl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)11-7-10(14)3-4-12(11)17-6-5-15-8-17/h3-9H,14H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHRZUHFYDUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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